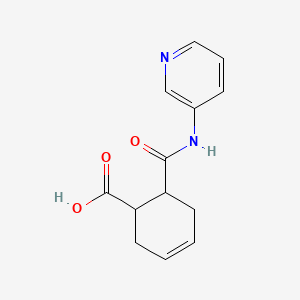

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a compound that can be inferred to have a complex structure involving a cyclohexene ring and a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the generation of pyrrolo[2,3-d]pyrimidines, where a three-component reaction was used involving aminopyrimidines, dimedone, and arylglyoxal . This suggests that the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid could also involve a multicomponent reaction strategy, potentially utilizing a pyridine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . For instance, the crystal structure of a triorganostannate ester of a pyridinedicarboxylic acid derivative was determined, revealing a five-coordinate geometry around the tin atoms . This indicates that advanced spectroscopic and crystallographic methods would be essential in determining the precise molecular structure of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the double 1,3-dipolar cycloaddition reaction to synthesize bis-spiro-pyrrolidines . This type of reaction could potentially be relevant to the synthesis or modification of the cyclohexene ring in the target compound. Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion , which could be a useful reaction in modifying the pyridine portion of the compound.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, they do provide information on related compounds. For example, the stability of various pyridinols to air oxidation was examined, and some were found to be indefinitely stable . This suggests that the stability of the target compound could also be an important property to investigate, particularly if it contains a pyridinol-like structure.

Propriétés

IUPAC Name |

6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRXEHUFVTCHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387776 |

Source

|

| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

CAS RN |

432001-25-7 |

Source

|

| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)